molecular formula C12H11NO2S2 B069193 Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 175202-57-0

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No. B069193
M. Wt: 265.4 g/mol
InChI Key: AVADGSSQORDQMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate involves complex heterocyclization reactions. Khodairy and El-Saghier (2011) described various reactions with Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate, a related compound, to produce derivatives like bisthiazole, bisthiolane, and 1,4-thiazepinothieno[2,3-b]thiophenes (Khodairy & El-Saghier, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using X-ray diffraction methods. Li et al. (2005) analyzed the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, providing insights into the structural aspects of these types of compounds (Li et al., 2005).

Chemical Reactions and Properties

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate's chemical reactivity includes interactions with various reagents to form diverse derivatives. For instance, Jing (2011) described the selective hydrazidation of a related compound, demonstrating the compound's reactivity under different conditions (Jing, 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under different conditions are essential to understand the compound's behavior in various environments. However, specific studies on the physical properties of Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate were not found in the current literature search.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability, are crucial for potential applications. The compound's interactions with different chemical reagents indicate its versatile chemical nature, as seen in various synthesis studies. For example, the work by El-Saghier (1993) on the synthesis of thieno[2,3-b]thiophenes under phase-transfer catalysis conditions highlights the chemical versatility of these compounds (El-Saghier, 1993).

Scientific Research Applications

  • Heterocyclization Reactions : The compound has been used in heterocyclization reactions to create a range of derivatives including bisthiazole, bisthiolane, and oxadiazole or triazole derivatives. These derivatives have potential applications in various chemical syntheses (Khodairy & El-Saghier, 2011).

  • Selective Hydrazidation : The compound has been involved in selective hydrazidation processes, yielding products like monoacylhydrazine and diacylhydrazine. These processes are significant in organic synthesis and could lead to the development of new chemicals and drugs (Jing, 2011).

  • One-Pot Synthesis of Derivatives : It serves as a starting material for one-pot syntheses under phase-transfer catalysis conditions, leading to the creation of various thieno[2,3-b]thiophenes with potential biological activities (El-Saghier, 1993).

  • Antiproliferative Activity : Some derivatives have shown notable antiproliferative activity against cancer cell lines, particularly breast and colon cancer. This indicates potential applications in cancer research and treatment (Ghorab et al., 2013).

  • Antimycobacterial Agents : Certain derivatives have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Balamurugan et al., 2009).

  • Antioxidant and Anti-Inflammatory Activities : Some ethyl derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties, indicating potential therapeutic applications (Madhavi & Sreeramya, 2017).

  • Functionalization of Microporous Frameworks : The compound has been used in the functionalization of lanthanide-based metal-organic frameworks, enhancing their gas adsorption, sensing properties, and magnetic properties (Wang et al., 2016).

properties

IUPAC Name

ethyl 2-cyano-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-4-15-11(14)10-7(3)9-6(2)8(5-13)16-12(9)17-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVADGSSQORDQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381119
Record name ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

CAS RN

175202-57-0
Record name ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-cyano-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate
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Citations

For This Compound
1
Citations
G Sommen, A Comel, G Kirsch - Synthesis, 2003 - thieme-connect.com
Thieme E-Journals - Synthesis / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search …
Number of citations: 31 www.thieme-connect.com

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